molecular formula C22H30ClNO B15347649 3-Hexanone, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, methylchloride CAS No. 63765-86-6

3-Hexanone, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, methylchloride

Cat. No.: B15347649
CAS No.: 63765-86-6
M. Wt: 359.9 g/mol
InChI Key: YWYPAAYCGZXQOQ-UHFFFAOYSA-M
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Description

3-Hexanone, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, methylchloride is a synthetic organic compound with a hexanone backbone (six-carbon chain with a ketone group at position 3). Its structure includes:

  • 5-(N,N-dimethylamino)methyl group: A dimethylamino moiety linked via a methylene bridge to the fifth carbon, forming a quaternary ammonium center.
  • Methylchloride counterion: The dimethylamino group is methylated to create a positively charged quaternary ammonium chloride salt, influencing solubility and bioavailability.

This compound belongs to a class of molecules with opioid-like activity, structurally related to methadone and normethadone.

Properties

CAS No.

63765-86-6

Molecular Formula

C22H30ClNO

Molecular Weight

359.9 g/mol

IUPAC Name

trimethyl-(2-methyl-4-oxo-3,3-diphenylhexyl)azanium;chloride

InChI

InChI=1S/C22H30NO.ClH/c1-6-21(24)22(18(2)17-23(3,4)5,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,18H,6,17H2,1-5H3;1H/q+1;/p-1

InChI Key

YWYPAAYCGZXQOQ-UHFFFAOYSA-M

Canonical SMILES

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexanone, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, methylchloride typically involves multiple steps, starting with the formation of the hexanone backbone. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methods.

Biology: In biological research, 3-Hexanone, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, methylchloride is used to study enzyme interactions and metabolic pathways. It can serve as a probe to understand the behavior of biological systems.

Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a precursor for pharmaceuticals.

Industry: Industrially, this compound is utilized in the production of specialty chemicals, coatings, and materials. Its properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 3-Hexanone, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, methylchloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Backbone Substituents (Position) CAS Number Therapeutic Use
3-Hexanone, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, methylchloride Hexanone 5-(N,N-dimethylamino)methyl; 4,4-diphenyl - Investigational (opioid analog)
Methadone Heptanone 6-(dimethylamino); 4,4-diphenyl 76-99-3 Narcotic analgesic, opioid use disorder
Normethadone (Desmethylmethadone) Hexanone 6-(dimethylamino); 4,4-diphenyl 3401-60-9 Antitussive, analgesic
Norpipanone Hexanone 6-(1-piperidinyl); 4,4-diphenyl 561-48-8 Analgesic (less common)
Dipipanone Heptanone 6-(1-piperidinyl); 4,4-diphenyl 467-83-4 Severe pain management

Key Observations:

Backbone Length: Methadone and dipipanone use a heptanone backbone (seven carbons), whereas the target compound and normethadone use hexanone (six carbons). Longer backbones may enhance metabolic stability or receptor affinity .

Amino Group Variations: The target compound’s 5-(N,N-dimethylamino)methyl group differs from methadone’s 6-dimethylamino direct substitution. Norpipanone and dipipanone feature piperidinyl groups, which are bulkier and less basic than dimethylamino groups, affecting receptor selectivity .

Ionization State: The methylchloride quaternary ammonium salt in the target compound contrasts with the hydrochloride salts of normethadone and methadone.

Pharmacological and Physicochemical Properties

Table 2: Property Comparison

Property Target Compound Methadone Normethadone
Molecular Formula C₂₂H₂₈ClNO C₂₁H₂₇NO C₂₀H₂₅NO
LogP (Predicted) ~4.5 (highly lipophilic) 3.8 3.5
Solubility Low in water (quaternary salt) Moderate (hydrochloride) Moderate (hydrochloride)
Receptor Binding Affinity (μ-opioid) Not reported High (Ki = 1–10 nM) Moderate (Ki = 50–100 nM)

Key Findings:

  • Lipophilicity: The target compound’s diphenyl groups and quaternary structure contribute to higher predicted LogP than methadone or normethadone, suggesting prolonged tissue retention.
  • Receptor Interactions: Methadone’s direct 6-dimethylamino substitution aligns with high μ-opioid affinity. The target compound’s structural deviation may reduce affinity but improve selectivity for peripheral opioid receptors .

Biological Activity

Chemical Structure and Properties

Chemical Name: 3-Hexanone, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, methylchloride
Molecular Formula: C22_{22}H30_{30}ClN
Molecular Weight: 359.94 g/mol

The compound features a hexanone backbone with a dimethylamino group and two phenyl rings, contributing to its lipophilicity and potential interaction with biological membranes.

Pharmacological Effects

  • Analgesic Properties:
    • Similar compounds in the diphenylheptanone class have been studied for their analgesic effects. For example, isomethadone (6-dimethylamino-5-methyl-4,4-diphenyl-3-hexanone) has shown significant analgesic activity comparable to morphine in various animal models .
  • CNS Activity:
    • The presence of the dimethylamino group suggests potential psychoactive properties. Research indicates that related compounds can act on opioid receptors, leading to sedation and pain relief .
  • Toxicity Profile:
    • Toxicological studies are essential for understanding the safety profile of this compound. Preliminary data suggest that high doses may lead to neurotoxicity and respiratory depression, similar to other opioids .

Case Studies

  • A study conducted on isomethadone indicated that it could induce analgesia in rodent models without significant side effects at therapeutic doses. The study reported a dose-dependent response in pain relief, with minimal adverse effects observed at lower concentrations .
  • Another investigation into the pharmacokinetics of related compounds revealed that these substances have a prolonged half-life, suggesting potential for chronic pain management but also raising concerns for accumulation and toxicity over time .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnalgesicSignificant pain relief
CNS DepressantSedation observed at higher doses
NeurotoxicityPotential at elevated concentrations
PharmacokineticsLong half-life noted

The analgesic effects are hypothesized to be mediated through the modulation of opioid receptors in the central nervous system. The dimethylamino group enhances lipophilicity, allowing better penetration through the blood-brain barrier, thus facilitating interaction with these receptors.

Q & A

Q. What are the optimal synthetic routes for 3-Hexanone, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, methylchloride?

  • Methodological Answer : The synthesis involves introducing the dimethylamino and diphenyl groups onto the hexanone backbone. A common approach includes:
  • Step 1 : Alkylation of 4,4-diphenyl-3-hexanone with a dimethylaminomethyl group via nucleophilic substitution.
  • Step 2 : Quaternization with methyl chloride to form the methylchloride salt, enhancing solubility.
    Key intermediates should be purified using column chromatography, and reaction progress monitored via TLC. Evidence from analogous compounds (e.g., 6-(dimethylamino)-4,4-diphenyl derivatives) highlights the use of polar aprotic solvents like DMF for improved reactivity .

Q. How can the compound be characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the presence of diphenyl (aromatic protons at δ 7.2–7.5 ppm) and dimethylamino groups (singlet at δ 2.2–2.5 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water gradient (70:30) to assess purity (>98%).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode identifies the molecular ion peak (e.g., [M+Cl]+^+) .

Q. What factors influence the solubility of this compound in aqueous and organic solvents?

  • Methodological Answer : The methylchloride salt enhances aqueous solubility due to ionic character. For organic solvents:
  • Polar solvents (e.g., DMSO, methanol) : High solubility due to dipole-dipole interactions.
  • Nonpolar solvents (e.g., hexane) : Limited solubility; use sonication or co-solvents (e.g., 10% DMSO in water).
    Solubility profiles should be validated via UV-Vis spectroscopy at λ~270 nm (aromatic absorption band) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activity data for this compound?

  • Methodological Answer : Contradictions in activity (e.g., analgesic vs. antitussive effects) may arise from assay variability. To address this:
  • Standardized assays : Use in vitro receptor-binding studies (e.g., μ-opioid receptor affinity via radioligand displacement).
  • Dose-response curves : Compare EC50_{50} values across studies, ensuring consistent cell lines (e.g., CHO-K1 transfected with human receptors).
  • Meta-analysis : Pool data from peer-reviewed studies (e.g., PubMed, CAS databases) to identify trends .

Q. What experimental designs are recommended to study the compound’s stability under varying pH and temperature?

  • Methodological Answer :
  • Accelerated stability testing : Incubate the compound at pH 3–9 (buffered solutions) and 25–60°C. Monitor degradation via HPLC at 0, 1, 3, and 6 months.
  • Kinetic analysis : Calculate degradation rate constants (k) using first-order kinetics. Identify degradation products via LC-MS.
  • Light sensitivity : Store samples in amber vials and test under UV/visible light exposure (300–800 nm) .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to simulate binding to opioid receptors (PDB ID: 4DKL). Focus on key residues (e.g., Asp147, Tyr148).
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns. Analyze binding free energy via MM-PBSA.
  • QSAR models : Corolate substituent effects (e.g., diphenyl groups) with activity using Hammett constants .

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